molecular formula C12H17NOS B3043224 (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide CAS No. 796038-73-8

(R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide

Cat. No.: B3043224
CAS No.: 796038-73-8
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-BMQCOBNYSA-N
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Description

®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide is a chiral sulfinamide compound known for its applications in organic synthesis and medicinal chemistry. This compound features a sulfinamide functional group, which is a sulfur-containing moiety with significant reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 4-methylbenzaldehyde. This reaction is often carried out under mild conditions using an acid or base catalyst to facilitate the formation of the imine bond between the sulfinamide and the aldehyde.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted sulfinamides

Scientific Research Applications

®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism by which ®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide exerts its effects involves the interaction of its sulfinamide group with various molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylidene camphor: A UV filter used in sunscreens.

    Octocrylene: Another UV filter with similar structural features.

    Sulfonamides: Compounds with a sulfonamide group, used as antibiotics.

Uniqueness

®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide is unique due to its chiral nature and the presence of both a sulfinamide and an imine group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

(NE,R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHJZHMIYCJTP-BMQCOBNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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